![molecular formula C20H25N3O3 B5668350 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5668350.png)
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that likely exhibits significant pharmacological or biochemical activity due to its structural components, such as the indazole and chromene moieties. Indazole and chromene derivatives are known for their wide range of biological activities, which could suggest potential applications for this compound in research or therapeutic contexts.
Synthesis Analysis
Indazole and chromene derivatives can be synthesized through various chemical reactions, including condensation, etherification, and cyclization processes. For example, Xiaodong Chen et al. (2012) synthesized a related compound via etherification, oximation, and Beckmann rearrangement, highlighting the complex steps often involved in constructing such molecules (Chen, Xiaodong, Ye, Jiao, & Hu, A., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through techniques like X-ray single crystal diffraction analysis, revealing intricate details about their crystalline form and bonding arrangements. For instance, the crystal structure of a similar compound showed specific cell parameters and space group details, providing insights into the molecular geometry and intermolecular interactions (Chen, Xiaodong, Ye, Jiao, & Hu, A., 2012).
properties
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-23-17-6-4-3-5-16(17)19(22-23)20(24)21-11-13-9-14-7-8-15(25-2)10-18(14)26-12-13/h7-8,10,13H,3-6,9,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMJQYKAIKTCDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)C(=O)NCC3CC4=C(C=C(C=C4)OC)OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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